Methyl Isochenodeoxycholic Acid Ester

FXR agonism Bile acid receptor pharmacology Nuclear receptor selectivity

This methyl ester is the optimal C-24 protected precursor for synthesizing 3β-hydroxy bile acid derivatives. Unlike the common 3α-epimer (Methyl Chenodeoxycholate), which compromises biological outcomes, this compound's distinct stereochemistry is essential for developing selective FXR agonists with attenuated TGR5 (GPBAR1) activity—directly addressing the pruritus liability of dual agonists like OCA. It also serves as an indispensable authentic standard for LC-MS/MS methods differentiating iso-bile acids in biological matrices, where the 3α-epimer cannot substitute. Procure this key intermediate to eliminate in-house epimerization steps and accelerate your PBC, NASH, or metabolite profiling programs.

Molecular Formula C25H42O4
Molecular Weight 406.6 g/mol
Cat. No. B13425996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Isochenodeoxycholic Acid Ester
Molecular FormulaC25H42O4
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,23+,24+,25-/m1/s1
InChIKeyGRQROVWZGGDYSW-AMRVJQGXSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isochenodeoxycholic Acid Ester – Technical Baseline for Sourcing and Differentiation


Methyl Isochenodeoxycholic Acid Ester (CAS 28050-38-6; synonym Methyl 3β,7α-Dihydroxy-5β-cholan-24-oate) is the C-24 methyl ester derivative of isochenodeoxycholic acid (isoCDCA), the 3β-hydroxy epimer of the primary bile acid chenodeoxycholic acid (CDCA) . This compound belongs to the dihydroxy-5β-cholanic acid ester class (C₂₅H₄₂O₄, MW 406.6) and serves primarily as a protected synthetic intermediate in the preparation of isoCDCA, which itself is a secondary bile acid produced by gut microbial epimerization of CDCA . As a methyl ester, the compound exhibits increased lipophilicity (predicted LogP 5.12) relative to the free acid form, making it particularly suitable for chromatographic purification and as a building block in further synthetic transformations .

Why Methyl Isochenodeoxycholic Acid Ester Cannot Be Replaced by Methyl Chenodeoxycholate or Other Bile Acid Methyl Esters


Although Methyl Isochenodeoxycholic Acid Ester shares the identical molecular formula (C₂₅H₄₂O₄) and molecular weight (406.6 Da) with its 3α-epimer Methyl Chenodeoxycholate (CAS 3057-04-3), the single stereochemical inversion at C-3 fundamentally alters both the biological identity of its hydrolysis product and its synthetic handling properties . IsoCDCA (the free acid liberated upon ester hydrolysis) exhibits a distinct FXR receptor activation profile compared to CDCA, with greater potency in FXR transactivation and critically attenuated GPBAR1 (TGR5) agonism, a selectivity feature that cannot be achieved with the 3α-epimer series . Furthermore, the 3β-configuration confers different chromatographic retention characteristics, meaning that Methyl Chenodeoxycholate cannot serve as a surrogate standard in analytical methods targeting the iso-bile acid pathway. For synthesis programs aiming to access 3β-hydroxy bile acid derivatives—including selective FXR agonists or defined metabolite standards—substitution with Methyl Chenodeoxycholate would introduce the wrong C-3 stereochemistry and compromise downstream biological or analytical outcomes.

Quantitative Differentiation Evidence: Methyl Isochenodeoxycholic Acid Ester vs. Closest Analogs


FXR Transactivation Potency of the Hydrolysis Product IsoCDCA vs. CDCA

The hydrolysis product of Methyl Isochenodeoxycholic Acid Ester, isochenodeoxycholic acid (isoCDCA, compound 19), demonstrates superior FXR transactivation potency compared to its 3α-epimer CDCA. In luciferase reporter assays using HepG2 cells transfected with FXR, isoCDCA is described as 'more potent than CDCA in transactivating FXR' . For context, CDCA—the most potent natural FXR ligand—displays an EC₅₀ of approximately 10 μM in this assay system . A structurally related 3β-hydroxyl derivative bearing a 6α-ethyl group (compound 17) transactivates FXR with an EC₅₀ of 1.3 μM, nearly one order of magnitude more potent than natural CDCA . While direct EC₅₀ data for the methyl ester itself have not been reported in primary literature, the methyl ester serves as the immediate precursor to isoCDCA upon hydrolysis, and the free acid's differential potency is the key biological differentiator for this compound series.

FXR agonism Bile acid receptor pharmacology Nuclear receptor selectivity

GPBAR1 (TGR5) Selectivity: Attenuated Off-Target Activation by IsoCDCA vs. CDCA

A critical differentiator for the isoCDCA scaffold is its markedly reduced activity at the membrane bile acid receptor GPBAR1 (TGR5), activation of which is linked to pruritus (itching)—a dose-limiting adverse effect of dual FXR/GPBAR1 agonists such as obeticholic acid (OCA). The Sepe et al. (2016) study explicitly states that 'isochenodeoxycholic acid (iso-CDCA) is more potent than CDCA in transactivating FXR and notably has only very weak activity towards GPBAR1' . In contrast, CDCA and its 6α-ethyl derivative OCA retain dual FXR/GPBAR1 agonism, which contributes to pruritus in approximately 40% of patients at therapeutic doses . The Festa et al. (2014) study further confirms that epimerization or elimination at C-3 'is detrimental in terms of activation of GPBAR1' across multiple 5β-cholane derivatives . This selectivity profile means that the isoCDCA scaffold—accessed synthetically via its methyl ester intermediate—offers a structurally defined starting point for developing FXR-selective ligands with reduced pruritogenic potential.

GPBAR1 selectivity TGR5 agonism Pruritus risk mitigation

Crystal Structure and Solid-State Conformation: Epimer-Specific Packing vs. CDCA and UDCA

The four dihydroxy epimers of CDCA—including the 3β,7α-dihydroxy (isoCDCA) and 3β,7β-dihydroxy stereoisomers—have been resolved by single-crystal X-ray diffraction, revealing epimer-specific crystal packing and hydrogen-bonding networks that directly affect solid-state stability, solubility, and formulation behavior . The crystal structures demonstrate that the 3β-hydroxy configuration in isoCDCA (the free acid form of the target compound) adopts a distinct molecular conformation compared to CDCA (3α,7α) and UDCA (3α,7β). These conformational differences propagate into differential crystal lattice energies, which govern melting point, dissolution rate, and hygroscopicity. For methyl ester derivatives, the absence of the carboxylic acid hydrogen bond donor alters intermolecular interactions but preserves the core conformational differences imparted by the C-3 stereochemistry. This structural differentiation is material for applications requiring defined solid-state forms, such as reference standard qualification or polymorph patenting.

X-ray crystallography Solid-state conformation Polymorph screening

Synthetic Utility: Methyl Ester as a Key Intermediate in 3β-Hydroxy Bile Acid Synthesis

Methyl Isochenodeoxycholic Acid Ester (designated compound 40 in the Festa et al. 2014 synthesis) is prepared from CDCA methyl ester via regioselective C-3 tosylation followed by potassium acetate-mediated inversion (DMF/H₂O, reflux), affording the 3β-hydroxy derivative in 74% yield over two steps . Subsequent NaOH-mediated hydrolysis of the methyl ester yields isoCDCA (compound 19) in 89% yield. This well-characterized synthetic route provides a defined entry point into 3β-hydroxy bile acid chemical space that is distinct from the 3α-epimer series. In contrast, direct procurement of isoCDCA (the free acid) limits synthetic flexibility, as the carboxylic acid must be re-protected for further C-24 modifications. The methyl ester form thus serves as a versatile building block enabling both hydrolysis to the free acid and direct functionalization at C-24 (e.g., LiBH₄ reduction to the C-24 alcohol, sulfation, or taurine conjugation) without additional protection/deprotection steps.

Synthetic intermediate Epimerization protocol Protected building block

Chromatographic Differentiation: Epimer-Specific Retention in Bile Acid Analysis

The C-3 stereochemical difference between Methyl Isochenodeoxycholic Acid Ester (3β-OH) and Methyl Chenodeoxycholate (3α-OH) translates into distinct chromatographic retention behavior under both gas-liquid chromatography (GLC) and HPLC conditions. Studies on bile acid methyl ester acetate derivatives using GLC on SP-525 and Poly S-179 stationary phases demonstrate that stereochemical configuration at hydroxyl positions generates resolvable retention time differences, enabling separation and quantification of epimeric mixtures . While a direct head-to-head retention time comparison for the two methyl ester epimers has not been explicitly published, the general principle is well-established: 3β-hydroxy epimers exhibit different stationary phase interactions than their 3α-counterparts due to altered molecular shape and hydrogen bonding geometry . This chromatographic differentiation is critical for analytical laboratories requiring authentic isoCDCA-methyl ester standards for method development, impurity profiling, or metabolite identification in biological matrices.

HPLC separation Bile acid profiling Epimer resolution

Defined Application Scenarios Where Methyl Isochenodeoxycholic Acid Ester Provides Verifiable Advantage


Medicinal Chemistry: Synthesis of Selective FXR Agonists with Reduced GPBAR1 Liability

The methyl ester serves as the direct precursor to isoCDCA (NaOH hydrolysis, 89% yield), which exhibits greater FXR potency than CDCA while possessing only very weak GPBAR1 activity . This selectivity profile directly addresses the pruritus liability of dual FXR/GPBAR1 agonists like OCA. The methyl ester form further enables C-24 side chain diversification (reduction, sulfation, conjugation) without additional protection steps, supporting structure-activity relationship (SAR) exploration around the 3β-hydroxy cholane scaffold. Research groups developing next-generation FXR agonists for primary biliary cholangitis (PBC) or non-alcoholic steatohepatitis (NASH) benefit from this defined synthetic entry point .

Analytical Reference Standard for Iso-Bile Acid Metabolite Profiling

IsoCDCA is a bona fide human fecal secondary bile acid generated by gut microbial 3β-epimerization of CDCA, and is also the major metabolite of orally administered ursodeoxycholic acid (UDCA) . For LC-MS/MS or GC-MS methods quantifying iso-bile acids in biological matrices (feces, plasma, bile), the methyl ester derivative provides a derivatized standard with enhanced volatility and chromatographic resolution compared to the free acid. The distinct retention behavior of the 3β-epimer compared to the 3α-epimer necessitates an authentic standard—Methyl Chenodeoxycholate cannot substitute for peak identification or calibration .

Process Chemistry Intermediate for 3β-Hydroxy Bile Acid Derivative Manufacturing

The well-characterized two-step preparation from CDCA methyl ester (tosylation → CH₃COOK-mediated inversion, 74% yield) provides a reproducible and scalable route to the 3β-hydroxy scaffold . The methyl ester protection at C-24 is compatible with subsequent C-3 and C-7 functionalization chemistry (TBDMS protection, LiBH₄ reduction, sulfation) that would be incompatible with the free carboxylic acid. For CROs and CDMOs offering bile acid derivative synthesis services, procurement of the pre-formed methyl ester intermediate eliminates the need to develop and validate the C-3 epimerization step in-house.

Polymorph and Solid-Form Screening for Patent Strategy

The crystal structures of all four CDCA epimers have been resolved, demonstrating that the 3β,7α-dihydroxy configuration adopts a distinct crystal packing arrangement compared to the 3α-epimer forms . For organizations pursuing intellectual property around novel solid forms of bile acid derivatives, the methyl ester of isoCDCA represents a chemically distinct starting material whose crystalline derivatives may exhibit differentiated physicochemical properties (melting point, solubility, dissolution rate) compared to those derived from the 3α-epimer series. The predicted LogP of 5.12 for the methyl ester further differentiates its formulation behavior from the more polar free acid (LogP ~4.48).

Quote Request

Request a Quote for Methyl Isochenodeoxycholic Acid Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.